(6S,8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methane
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Overview
Description
The compound (6S,8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methane is a complex organic molecule with significant biological and chemical properties. This compound is characterized by its multiple hydroxyl groups and a unique cyclopenta[a]phenanthrene core structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions, often using catalysts to facilitate the formation of the core structure.
Introduction of hydroxyl groups: Hydroxylation reactions are carried out using reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve:
Large-scale synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality control: Ensuring the compound meets the required purity standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways Involved: Modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(6S,8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one: Similar structure but without the methane group.
(6S,8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;ethane: Similar structure with an ethane group instead of methane.
Uniqueness
The presence of the methane group in the compound provides unique chemical properties, such as increased reactivity in certain reactions and potential for forming specific derivatives that are not possible with similar compounds.
Properties
Molecular Formula |
C23H34O5 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(6S,8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methane |
InChI |
InChI=1S/C22H30O5.CH4/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20;/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3;1H4/t12-,14-,15-,17-,19?,20-,21-,22-;/m0./s1 |
InChI Key |
UEVWMJVXIDCRGN-SZDXDWSISA-N |
Isomeric SMILES |
C.C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H](C2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Canonical SMILES |
C.CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Origin of Product |
United States |
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